2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride

Catalog No.
S13269924
CAS No.
81735-49-1
M.F
C15H19ClN2OS
M. Wt
310.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothia...

CAS Number

81735-49-1

Product Name

2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride

IUPAC Name

1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]pyrrolidin-2-one;hydrochloride

Molecular Formula

C15H19ClN2OS

Molecular Weight

310.8 g/mol

InChI

InChI=1S/C15H18N2OS.ClH/c1-15(2)11-6-3-4-7-12(11)19-13(16-15)10-17-9-5-8-14(17)18;/h3-4,6-7H,5,8-10H2,1-2H3;1H

InChI Key

YCPGURHRPIYXRH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2SC(=N1)CN3CCCC3=O)C.Cl

2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride is a chemical compound characterized by the presence of a pyrrolidinone ring and a benzothiazine moiety. Its molecular formula is C15H19ClN2OSC_{15}H_{19}ClN_{2}OS, and it has a molecular weight of approximately 304.84 g/mol. The compound features a 4,4-dimethyl-4H-1,3-benzothiazine group attached to the nitrogen of the pyrrolidinone, which contributes to its unique properties and potential biological activities .

Typical for amines and carbonyl compounds. Notably, it may undergo:

  • Nucleophilic substitutions: The nitrogen atom in the pyrrolidinone can act as a nucleophile, allowing it to react with electrophiles.
  • Hydrochloride formation: The compound exists as a hydrochloride salt, which can be formed by the reaction of the free base with hydrochloric acid.
  • Reduction reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols or other derivatives under appropriate conditions.

Research indicates that compounds similar to 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride may exhibit significant biological activities. These include:

  • Antimicrobial properties: Compounds containing benzothiazine structures have shown efficacy against various bacterial strains.
  • Anti-inflammatory effects: Some derivatives have been studied for their potential to inhibit inflammatory pathways.
  • Analgesic effects: Related compounds have been noted for their pain-relieving properties .

The synthesis of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride typically involves multi-step organic reactions:

  • Formation of the benzothiazine core: This may involve cyclization reactions starting from appropriate precursors.
  • Attachment of the pyrrolidinone moiety: This can be achieved through nucleophilic addition of a pyrrolidinone derivative to an activated benzothiazine precursor.
  • Hydrochloride salt formation: The final step often involves treating the free base with hydrochloric acid to yield the hydrochloride salt .

The compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for treating infections or inflammatory diseases.
  • Chemical intermediates: It could be used in synthesizing more complex molecules in organic chemistry.

Interaction studies are crucial for understanding the pharmacodynamics of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride. Preliminary studies suggest that it may interact with specific biological targets such as:

  • Enzymes involved in metabolic pathways: Potential inhibition or modulation of enzyme activity could lead to therapeutic effects.
  • Receptors related to pain and inflammation: Investigating binding affinities could provide insights into its analgesic and anti-inflammatory properties .

Several compounds share structural features with 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-MethylpyridineC6H7NContains a pyridine ring; used in synthesis and as a solvent.
N-MethylpyrrolidoneC5H9NOA widely used solvent; exhibits high polarity and solvating ability.
Benzothiazole derivativesVariesKnown for diverse biological activities including antimicrobial properties.

Uniqueness

The uniqueness of 2-Pyrrolidinone, 1-((4,4-dimethyl-4H-1,3-benzothiazin-2-yl)methyl)-, hydrochloride lies in its specific combination of a pyrrolidinone ring and a substituted benzothiazine structure. This combination may confer distinct pharmacological properties that are not present in simpler analogs or related compounds.

Benzothiazine Core Structure Optimization

The 1,3-benzothiazine core in this compound consists of a fused benzene and thiazine ring system. X-ray diffraction data from analogous benzothiazine derivatives show the thiazine ring adopts a boat conformation, with the sulfur atom and N-methyl group occupying axial positions. This geometry minimizes steric repulsion between the 4,4-dimethyl groups and the benzothiazine aromatic system, creating a dihedral angle of 19.52° between the benzene and tolyl rings in related structures.

DFT calculations using the B3LYP functional demonstrate excellent agreement with crystallographic data for bond lengths in the thiazine ring. Key parameters include:

Bond TypeExperimental (Å)B3LYP/6-31G(d) (Å)
S1-C21.781.76
N3-C41.421.40
C7-S11.651.63

The optimized geometry shows electron density redistribution at the N3-C4 bond, with partial double-bond character (1.40 Å) facilitating conjugation across the thiazine ring. Substituent positioning at C8 of the benzothiazine core, as seen in this compound, increases molar absorptivity by 18% compared to C6-substituted analogs due to enhanced π-π* transitions.

Pyrrolidinone Ring Conformational Studies

The 2-pyrrolidinone moiety adopts two primary conformations in solution:

  • Envelope conformation: N-methyl group pseudo-axial (75% population)
  • Twist conformation: N-methyl group pseudo-equatorial (25% population)

Solid-state NMR and X-ray data indicate the hydrochloride salt preferentially stabilizes the envelope conformation through ionic interactions between the protonated nitrogen and chloride counterion. DFT calculations at the PBE0/def2-TZVP level reveal a 2.1 kcal/mol energy difference between conformers, with the envelope form exhibiting:

  • Reduced ring puckering amplitude (Q = 0.42 Å vs. 0.51 Å)
  • Smaller Cremer-Pople θ angle (12.7° vs. 28.3°)
  • Enhanced hydrogen-bonding capacity (N-H⋯Cl⁻ distance = 1.89 Å)

The metastable twist conformation shows increased C=O bond polarization (0.12 e⁻ charge transfer) but suffers from torsional strain in the N-CH₂-benzothiazine linkage, as evidenced by a 15° deviation from ideal sp³ hybridization.

Methyl Group Substituent Effects on Planarity

The 4,4-dimethyl groups on the benzothiazine core induce significant non-planarity through three mechanisms:

  • Steric hindrance: Methyl-methyl repulsion (2.1 Å van der Waals contact) forces 12° out-of-plane bending
  • Hyperconjugation: σ(C-H) → σ*(C-S) interactions lengthen C-S bonds by 0.03 Å
  • Ring strain: Distorted thiazine chair conformation increases angle strain by 8.3 kcal/mol

Comparative analysis of methyl-substituted derivatives shows:

Substituent PatternDihedral Angle (°)Torsional Strain (kcal/mol)
4,4-Dimethyl22.38.3
4-Methyl19.55.1
Unsubstituted9.81.2

The geminal dimethyl configuration at C4 creates a 14.5° twist between the benzothiazine and pyrrolidinone planes, as confirmed by single-crystal XRD of analogous compounds. This distortion reduces π-orbital overlap by 23% compared to unsubstituted derivatives, as quantified through time-dependent DFT calculations of electronic transitions.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

310.0906621 g/mol

Monoisotopic Mass

310.0906621 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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